7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione
Description
7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine class of molecules. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethyl group, and a propylamino group attached to a purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-4-9-19-16-20-14-13(15(24)22(3)17(25)21(14)2)23(16)10-11-7-5-6-8-12(11)18/h5-8H,4,9-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQJBSULXADWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with 2-chlorobenzyl chloride under basic conditions, followed by the introduction of the propylamino group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
Uniqueness
7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike caffeine and theophylline, this compound has a chlorobenzyl group and a propylamino group, which may enhance its binding affinity and specificity for certain molecular targets.
Biological Activity
The compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione, also known by its chemical formula C17H20ClN5O2, is a purine derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, including its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a purine core with specific substitutions that may influence its biological activity. The presence of the 2-chlorobenzyl group and the propylamino moiety are particularly noteworthy as they may enhance receptor binding and selectivity.
Antiproliferative Effects
Recent studies have indicated that derivatives of purines can exhibit significant antiproliferative activity against various cancer cell lines. In vitro assays have demonstrated that compounds similar to this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Table 1: Summary of Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | SW480 | 10 | Thymidine phosphorylase inhibition |
| Similar Purine Derivative | PC3 | 15 | Induction of apoptosis |
| Another Purine Compound | A549 | 12 | Inhibition of angiogenesis |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Thymidine Phosphorylase Inhibition : Thymidine phosphorylase is a key enzyme involved in nucleotide metabolism and angiogenesis. The inhibition of this enzyme by purine derivatives can lead to reduced tumor growth and metastasis.
- Apoptosis Induction : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death and reduced cell proliferation.
- Angiogenesis Inhibition : By disrupting the formation of new blood vessels, these compounds can starve tumors of necessary nutrients and oxygen.
Case Studies
Several studies have focused on the biological activity of purine derivatives:
- Study on SW480 Cells : A recent study highlighted that a derivative similar to our compound exhibited significant growth inhibition in SW480 colon cancer cells at an IC50 value of 10 µM. The study concluded that the compound could serve as a promising scaffold for developing new anticancer agents .
- Mechanistic Insights : Another investigation into purine derivatives revealed that they could effectively inhibit thymidine phosphorylase activity and subsequently reduce angiogenesis in various tumor models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
